Pyrrolidine, 1-(2-(p-(6,7-dihydro-2-phenyl-5H-indeno(5,6-b)furan-3-yl)phenoxy)ethyl)-, hydrochloride
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Overview
Description
Pyrrolidine, 1-(2-(p-(6,7-dihydro-2-phenyl-5H-indeno(5,6-b)furan-3-yl)phenoxy)ethyl)-, hydrochloride: is a chemical compound with the molecular formula C29H29NO2.ClH and a molecular weight of 460.01 . This compound is known for its unique structure, which includes a pyrrolidine ring and an indeno-furan moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(2-(p-(6,7-dihydro-2-phenyl-5H-indeno(5,6-b)furan-3-yl)phenoxy)ethyl)-, hydrochloride involves multiple steps. The key steps include the formation of the indeno-furan moiety and its subsequent attachment to the pyrrolidine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-(2-(p-(6,7-dihydro-2-phenyl-5H-indeno(5,6-b)furan-3-yl)phenoxy)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
Pyrrolidine, 1-(2-(p-(6,7-dihydro-2-phenyl-5H-indeno(5,6-b)furan-3-yl)phenoxy)ethyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(2-(p-(6,7-dihydro-2-phenyl-5H-indeno(5,6-b)furan-3-yl)phenoxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures.
Indeno-furan derivatives: Compounds with similar indeno-furan moieties.
Uniqueness: Pyrrolidine, 1-(2-(p-(6,7-dihydro-2-phenyl-5H-indeno(5,6-b)furan-3-yl)phenoxy)ethyl)-, hydrochloride is unique due to its specific combination of a pyrrolidine ring and an indeno-furan moiety. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
25439-45-6 |
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Molecular Formula |
C29H30ClNO2 |
Molecular Weight |
460.0 g/mol |
IUPAC Name |
1-[2-[4-(2-phenyl-6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C29H29NO2.ClH/c1-2-7-22(8-3-1)29-28(26-19-23-9-6-10-24(23)20-27(26)32-29)21-11-13-25(14-12-21)31-18-17-30-15-4-5-16-30;/h1-3,7-8,11-14,19-20H,4-6,9-10,15-18H2;1H |
InChI Key |
CTBOPQHCIAWTSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(OC4=C3C=C5CCCC5=C4)C6=CC=CC=C6.Cl |
Origin of Product |
United States |
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